1H-咪唑-4-甲醛,2-(苯甲基)-

描述

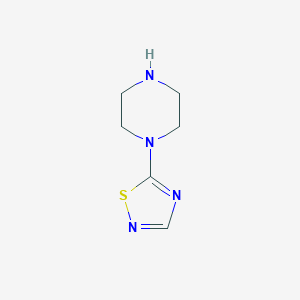

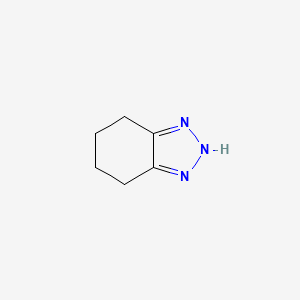

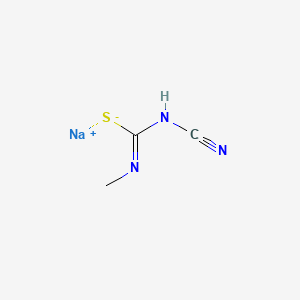

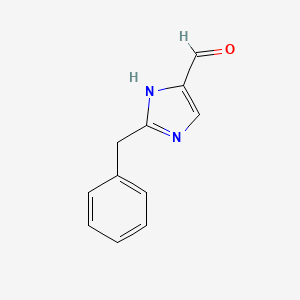

“1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-” is a valuable chemical compound with diverse applications in organic synthesis, pharmaceuticals, and materials science . It is a white to light yellow solid with a molecular formula of C4H4N2O and a molecular weight of 96.09 g/mol .

Synthesis Analysis

In organic synthesis, “1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-” serves as a key building block for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates . Its reactivity as an aldehyde and its imidazole ring make it a valuable precursor in the synthesis of complex organic molecules . One synthesis method involves reductive amination with the amine in the presence of sodium borohydride to form secondary amines .Molecular Structure Analysis

The molecular formula of “1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-” is C4H4N2O . Its average mass is 96.087 Da and its monoisotopic mass is 96.032364 Da .Chemical Reactions Analysis

“1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-” exhibits strong nucleophilic character, making it an important intermediate in the production of various heterocyclic compounds . It undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines .Physical And Chemical Properties Analysis

“1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-” is a white to light yellow solid . It has a molecular formula of C4H4N2O and a molecular weight of 96.09 g/mol . It is sensitive to air and light, and should be stored in a cool, dry place away from direct sunlight to prevent degradation .科学研究应用

碳钢缓蚀

咪唑基分子,包括 1H-咪唑-4-甲醛的衍生物,已被用作酸性环境中碳钢的缓蚀剂。研究表明,这些化合物可以显着提高耐腐蚀性,其效率因其分子结构而异。该研究强调了这些缓蚀剂的分子硬度与其防腐蚀效果之间的相关性,表明较软的分子提供更好的保护。这种见解对于在工业应用中开发更有效的缓蚀剂至关重要 (Costa 等人,2021)。

生物活性化合物合成

1H-咪唑-4-甲醛衍生物在合成一系列生物活性化合物中至关重要。已经开发出一种合成这些衍生物的新颖且有效的方法,展示了其在规模化应用中的多功能性和潜力。这一进步为创造各种类似物打开了大门,突显了该化合物在药物化学和药物开发中的重要性 (Davood 等人,2008)。

环境与合成化学

小咪唑的形成,包括 1H-咪唑-4-甲醛的衍生物,在与水中乙二醛和 NH4(+) 的反应中,因其与环境化学和绿色合成方法的相关性而受到研究。这项研究有助于了解咪唑的自然形成,并提供了一种在中性 pH 条件下合成这些化合物的环保方法,这对环境和合成化学应用都具有重要意义 (Maxut 等人,2015)。

发光传感

咪唑-4-甲醛衍生物已用于创建镧系金属有机骨架,用于发光传感应用。这些骨架对苯甲醛衍生物表现出选择性敏感性,展示了它们作为化学分析和环境监测中荧光传感器的潜力 (Shi 等人,2015)。

抗菌活性

包括 1H-咪唑-4-甲醛衍生物在内的乙烯基取代的 2-硝基咪唑的合成显示出有希望的抗菌和抗滴虫活动。这项研究突出了这些化合物在开发新的抗菌剂中的潜力,为对抗微生物耐药性的持续斗争做出了贡献 (Cavalleri 等人,1977)。

有关更多人工智能驱动的见解,请访问 consensus.app。

“1H-咪唑-4-甲醛,2-(苯甲基)-”及其相关咪唑衍生物的科学研究应用跨越材料科学、化学和药理学等各个领域。以下是研究论文中得出的一些值得注意的应用:

缓蚀

咪唑衍生物,包括类似于“1H-咪唑-4-甲醛,2-(苯甲基)-”的衍生物,已被研究其作为酸性介质中碳钢缓蚀剂的潜力。这些化合物防止腐蚀的效率归因于它们的分子结构,某些衍生物在实验和建模研究中都显示出显着的效果。这些化合物的分子硬度和溶剂化能是影响其缓蚀性能的关键因素 (Costa 等人,2021)。

生物活性化合物合成

咪唑-4(5)-甲醛衍生物作为合成广泛生物活性化合物的关键前体。研究已经开发出合成这些衍生物的新颖且有效的方法,突出了它们在药物化学中的重要性和在大规模应用中的潜力 (Davood 等人,2008)。

环境应用

关于小咪唑(包括咪唑-2-甲醛)的形成机理和产率的研究表明,环境友好的合成程序可以生产这些化合物。此类研究与了解咪唑的自然发生及其在环境无害条件下的合成有关 (Maxut 等人,2015)。

大气化学

咪唑-2-甲醛的水合平衡及其对大气光吸收的影响已得到研究。这项研究对于了解咪唑衍生物在大气化学中的作用至关重要,特别是它们作为棕色碳吸收剂和光敏剂的潜力 (Ackendorf 等人,2017)。

发光传感

已经开发了基于咪唑二羧酸盐的镧系金属有机骨架,用于苯甲醛及其相关衍生物的发光传感。这些骨架对这些化合物表现出选择性敏感性,证明了咪唑衍生物在传感器应用中的潜力 (Shi 等人,2015)。

安全和危害

“1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-” may cause skin irritation, serious eye irritation, and respiratory irritation . Prolonged or repeated exposure can lead to sensitization, causing allergic reactions in some individuals . Furthermore, long-term exposure to this compound has been linked to an increased risk of cancer . Therefore, proper safety protocols such as wearing protective equipment, working in well-ventilated areas, and following appropriate storage and disposal procedures are crucial .

未来方向

“1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)-” has wide-ranging applications in the pharmaceutical and agrochemical industries, while also possessing significant biological activities . Its unique structure and properties have found extensive use in organic synthesis, pharmaceuticals, and materials science . Future research may focus on exploring its potential applications in these and other fields.

作用机制

Mode of Action

It’s known that 4-imidazolecarboxaldehyde, a related compound, undergoes reductive amination with an amine in the presence of sodium borohydride to form secondary amines . This suggests that 1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)- may interact with its targets in a similar manner.

属性

IUPAC Name |

2-benzyl-1H-imidazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-8-10-7-12-11(13-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPDACHGKIGSJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=C(N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457207 | |

| Record name | 1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68282-55-3 | |

| Record name | 1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。